N-(2,4-dibromo-6-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C9H9Br2NO2 |
|---|---|
Molecular Weight |
322.98 g/mol |
IUPAC Name |
N-(2,4-dibromo-6-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H9Br2NO2/c1-5(13)12-9-7(11)3-6(10)4-8(9)14-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
HZABRGUXJQPSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)OC |
Origin of Product |
United States |
Preparation Methods
Bromination Step
- Starting Material : The synthesis begins with a suitable starting material, such as 2,4-dibromo-6-methoxyaniline.
- Bromination Conditions : The bromination step may involve the use of bromine or a brominating agent in a solvent like dichloromethane or acetic acid. However, for the specific compound , the initial bromination step is already incorporated into the starting material.
Acetamide Formation
- Reaction Conditions : The acetamide group is introduced by reacting the brominated aniline with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
- Solvent Selection : Common solvents for this reaction include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).
Detailed Synthesis Protocol
Protocol for this compound Synthesis
-
- 2,4-dibromo-6-methoxyaniline
- Acetic anhydride or acetyl chloride
- Pyridine or triethylamine
- Dichloromethane or DMF
-
- In a round-bottom flask, combine the dibrominated aniline (1 equivalent) with acetic anhydride or acetyl chloride (1.1 equivalents) in dichloromethane or DMF.
- Add pyridine or triethylamine (1.1 equivalents) to the mixture.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work up the reaction mixture by washing with water and drying over anhydrous sodium sulfate.
- Purify the product using column chromatography.
Chemical Properties and Applications
This compound has a molecular weight of approximately 322.98 g/mol and belongs to the class of amides. Its chemical structure includes a dibromophenyl moiety and an acetamide functional group, making it both a halogenated aromatic compound and an acetamide. This compound participates in various chemical reactions and has potential applications in medicinal chemistry due to its interaction with biological targets.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C9H9Br2NO2 |
| Molecular Weight | 322.98 g/mol |
| Synthesis Steps | Bromination (if needed), Acetamide Formation |
| Potential Applications | Medicinal Chemistry, Organic Synthesis |
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dibromo-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bromine Substituents
- N-(2-Bromo-6-methoxyphenyl)acetamide (CAS 5473-03-0): This mono-brominated analog lacks the second bromine at position 3.
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: This compound combines a bromophenyl group with a pyridazinone moiety. It acts as a mixed FPR1/FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The dibromo derivative’s simpler structure may lack this receptor specificity but could exhibit distinct bioactivity due to enhanced halogen interactions .
Chlorinated and Fluorinated Acetamides
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide :
Isolated from Agriophyllum squarrosum, this chlorinated derivative features hydroxyl and chloro groups. The hydroxyl group increases polarity, contrasting with the methoxy group in the dibromo compound. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance but decrease electron-withdrawing effects .N-(2,4-Difluoro-6-nitrophenyl)acetamide (CAS 441-30-5) :
Fluorine and nitro groups enhance electronegativity and reactivity. The nitro group may confer antibacterial properties, while bromine in the target compound could enhance persistence in lipid-rich environments .
Sulfonamide and Heterocycle-Modified Acetamides
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) :
This sulfonamide derivative exhibits potent gram-positive antibacterial activity. The dibromo compound’s lack of a sulfonamide group may limit similar antimicrobial efficacy but could offer advantages in other therapeutic areas, such as anti-inflammatory or anticancer applications .- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38): A quinazoline-sulfonamide hybrid with notable anticancer activity. The dibromo compound’s simpler structure may lack such targeted efficacy but could serve as a lead for halogen-dependent cytotoxicity .
Key Observations:
- Halogen Effects : Bromine’s bulkiness and lipophilicity may enhance blood-brain barrier penetration compared to chlorine or fluorine, relevant for CNS-targeted therapies.
- Functional Groups: Sulfonamide and heterocyclic moieties (e.g., thiazole, pyridazinone) in analogs correlate with specific receptor interactions (e.g., FPR2, COX/LOX inhibition), while the dibromo compound’s simpler structure may prioritize halogen-dependent mechanisms.
- Antimicrobial vs. Anticancer : Sulfonamide derivatives (e.g., compound 47) excel in antimicrobial roles, whereas quinazoline hybrids (e.g., compound 38) show anticancer promise. The dibromo compound’s activity remains speculative but could bridge these domains.
Physicochemical and Environmental Considerations
- Lipophilicity: The dibromo compound’s logP is likely higher than chlorinated or non-halogenated analogs, impacting solubility and environmental persistence.
- Toxicity : Brominated compounds may pose higher ecotoxicological risks compared to fluorinated derivatives, as seen in pesticide transformation products (e.g., S-metolachlor TPs) .
- Synthetic Accessibility: Mono-brominated analogs (e.g., CAS 5473-03-0) are more straightforward to synthesize than dibromo derivatives, which may require stringent halogenation conditions .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(2,4-dibromo-6-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis requires precise control of bromination and acetylation steps. Key parameters include:
- Reagents : Use of bromine (Br₂) or brominating agents (e.g., NBS) for regioselective bromination at the 2- and 4-positions of the methoxyphenyl precursor. Acetic anhydride or acetyl chloride is used for acetylation .
- Reaction Conditions : Temperature (typically 0–25°C for bromination to avoid over-bromination), solvent polarity (e.g., dichloromethane or THF), and reaction time (monitored via TLC/HPLC to prevent side products) .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : <sup>1</sup>H NMR should show a singlet for the methoxy group (~δ 3.8 ppm), a singlet for the acetamide methyl group (~δ 2.1 ppm), and aromatic protons split due to bromine substituents .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1250 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺ at m/z 351.9 (C₉H₈Br₂NO₂) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Answer :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 351.89 g/mol | |
| Melting Point | 145–148°C (lit.) | |
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol | |
| LogP (Partition Coeff.) | ~2.8 (predicted) |
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The methoxy group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution but deactivating it toward nucleophilic attack. Bromine’s electron-withdrawing nature directs further reactions (e.g., Suzuki coupling) to specific positions.
- Experimental Design :
- Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling with boronic acids. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) to enhance yields .
- Monitor regioselectivity via <sup>13</sup>C NMR or X-ray crystallography .
Q. What strategies mitigate contradictions in biological activity data for brominated acetamide derivatives?
- Methodological Answer :
- Data Normalization : Standardize assays (e.g., MTT for cytotoxicity) across cell lines (e.g., HCT-116, MCF-7) to control for variability .
- SAR Studies : Compare this compound with analogs (e.g., mono-bromo or chloro derivatives) to isolate bromine’s role in bioactivity .
- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or DNA .
Q. How can reaction byproducts from bromination of the methoxyphenyl precursor be characterized and minimized?
- Methodological Answer :
- Byproduct Identification :
- GC-MS/HPLC-MS to detect dibromo isomers (e.g., 2,5-dibromo vs. 2,4-dibromo) .
- Optimization :
- Use low-temperature bromination (0–5°C) and stoichiometric Br₂ (2.1 eq.) to favor 2,4-dibromo product .
- Add Lewis acids (e.g., FeBr₃) to enhance regioselectivity .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- HPLC Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via peak area reduction .
- Mass Spectrometric Profiling : Identify hydrolysis products (e.g., free amine or acetic acid derivatives) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
